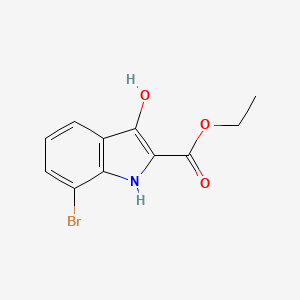

ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate

Description

Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate (CAS 153501-30-5) is a halogenated indole derivative with the molecular formula C₁₁H₁₀BrNO₃ and a molecular weight of 284.11 g/mol . The compound features a bromine atom at position 7, a hydroxyl group at position 3, and an ethyl ester at position 2 of the indole core.

Properties

Molecular Formula |

C11H10BrNO3 |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H10BrNO3/c1-2-16-11(15)9-10(14)6-4-3-5-7(12)8(6)13-9/h3-5,13-14H,2H2,1H3 |

InChI Key |

IQKZRPGGAOBGRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Bromination of Indole Derivative

- Starting Material: An indole or substituted indole precursor without bromine.

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Conditions: Typically performed in an inert solvent (e.g., dichloromethane or acetic acid) at low temperatures to favor selective bromination at the 7-position.

- Outcome: Introduction of bromine at the 7-position of the indole ring, yielding 7-bromoindole derivatives.

Hydroxylation at the 3-Position

- Approach: The hydroxy group at the 3-position can be introduced via alkylation with hydroxyalkyl halides or by direct hydroxylation.

- Example Method: Alkylation of the 3-position with 3-hydroxypropyl halides under basic conditions to attach a hydroxypropyl group, followed by selective oxidation or deprotection to yield the 3-hydroxy substituent.

- Reagents: Hydroxyalkyl halides, bases such as potassium carbonate, and solvents like DMF.

- Conditions: Stirring at moderate temperatures (e.g., 50 °C) for extended periods (up to 24 hours) to ensure complete substitution.

Esterification to Form Ethyl Ester

- Method: Esterification of the carboxylic acid group at the 2-position with ethanol.

- Reagents: Ethanol and acid catalysts (e.g., sulfuric acid or hydrochloric acid) or use of ethyl chloroformate or ethyl pyruvate derivatives.

- Conditions: Reflux in ethanol or other suitable solvents, sometimes under inert atmosphere to prevent side reactions.

- Alternative: Direct use of ethyl pyruvate in condensation reactions with substituted phenylhydrazines to form the indole ring bearing the ethyl ester group.

| Step | Reaction Type | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|---|

| 1 | Diazotization & Bromination | Sodium nitrite, HCl, 0 °C to 19 °C, reflux | Formation of diazonium intermediate and bromination | Controlled temperature critical |

| 2 | Cyclization & Esterification | Ethyl pyruvate, anhydrous ZnCl2, ethylene glycol, N2 atmosphere, 150-170 °C, 2-4.5 h | Formation of ethyl 7-bromoindole-2-carboxylate | Yield ~60-66%, purity >98% (HPLC) |

| 3 | Reduction & Hydroxylation | Borane-THF, -15 °C, inert atmosphere, 16 h | Introduction of hydroxy group at 3-position | Multi-step, requires inert conditions |

This sequence is adapted from literature procedures involving hydrazone intermediates and zinc chloride catalysis for cyclization, followed by reduction to introduce the hydroxy substituent.

- Nitrene Insertion Methodology: Preparation of ethyl 7-bromoindole-2-carboxylate via thermolysis of azides followed by halogenation (iodination or bromination) has been reported. This method allows for the introduction of halogen at the 7-position with good yields and can be followed by N-alkylation to introduce substituents at the nitrogen.

- Alkylation of Indole Nitrogen: Subsequent functionalization of the indole nitrogen with alkyl halides in the presence of potassium carbonate and sodium iodide in DMF at 50 °C for 24 hours is a common method to diversify the molecule, although this is more relevant for N-substituted derivatives.

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Bromination agent | NBS or Br2 | Selective for 7-position |

| Solvent for bromination | Dichloromethane, acetic acid | Low temperature to avoid polybromination |

| Hydroxylation method | Alkylation with hydroxyalkyl halides | Requires base (K2CO3), DMF solvent |

| Esterification method | Reflux with ethanol and acid catalyst | Alternatively, use ethyl pyruvate |

| Cyclization catalyst | Anhydrous ZnCl2 | Promotes ring closure |

| Reaction atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |

| Temperature range | 0 °C to 170 °C depending on step | Controlled heating critical |

| Reaction time | 2 to 24 hours | Varies by step |

| Purity of final product | >98% (HPLC) | Achieved by crystallization and chromatography |

- The use of ethyl pyruvate and substituted phenylhydrazines under zinc chloride catalysis in ethylene glycol solvent is a robust method for synthesizing ethyl 7-bromoindole-2-carboxylates with high purity and moderate to good yields.

- Multi-step synthesis involving diazotization, bromination, cyclization, and reduction requires careful control of temperature and atmosphere to avoid side reactions and degradation.

- Alternative radical-based methods and nitrene insertion techniques provide complementary routes, especially for introducing halogens at specific positions on the indole ring.

- The hydroxy group at the 3-position can be introduced via alkylation with hydroxypropyl groups, followed by selective transformations, which is critical for biological activity modulation.

The preparation of ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate is achieved through a multi-step synthetic approach involving selective bromination, hydroxylation, and esterification. The most reliable methods employ bromination of indole derivatives, cyclization with ethyl pyruvate under zinc chloride catalysis, and subsequent functional group transformations under inert atmosphere and controlled temperature. These methods yield high-purity compounds suitable for further biological and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

Oxidation: Formation of ethyl 7-bromo-3-oxo-1H-indole-2-carboxylate.

Reduction: Formation of ethyl 3-hydroxy-1H-indole-2-carboxylate.

Substitution: Formation of ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate or ethyl 7-alkyl-3-hydroxy-1H-indole-2-carboxylate.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders, showcasing promising results in preclinical studies. For instance, compounds derived from this structure have demonstrated activity against various targets involved in neurodegenerative diseases, making them candidates for further drug development.

Biological Research

Mechanisms of Action

This compound is extensively used in biological research to study the mechanisms of action of indole derivatives. Research indicates that indole compounds exhibit anti-inflammatory and anti-cancer properties. In a study investigating its antiviral activity, this compound was found to inhibit the replication of certain viruses, suggesting its potential use as an antiviral agent .

Case Study: Antiviral Activity

A notable case study demonstrated the compound's efficacy against hepatitis C virus (HCV). The study provided insights into its mechanism and highlighted its potential as a therapeutic agent for viral infections .

Material Science

Organic Semiconductors

In material science, this compound is investigated for its unique electronic properties, making it suitable for developing organic semiconductors. These materials are pivotal in creating flexible electronic devices and photovoltaic cells.

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders | Active against multiple targets |

| Biological Research | Antiviral studies | Inhibits HCV replication |

| Material Science | Organic semiconductors | Suitable for flexible electronics |

Analytical Chemistry

Reference Material in Analytical Methods

The compound is utilized as a standard reference material in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and mass spectrometry. Its stability and reactivity make it ideal for calibrating instruments and validating methods used in chemical analysis.

Organic Synthesis

Novel Synthetic Pathways

Researchers leverage the reactivity of this compound to develop novel synthetic pathways for complex organic molecules. This enhances efficiency and yield in chemical processes, allowing chemists to explore new synthetic routes that were previously challenging.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the indole ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Ethyl 7-Bromo-3-Methyl-1H-Indole-2-Carboxylate (CAS 16381-41-2)

Comparison :

- The methyl group at position 3 reduces polarity compared to the hydroxyl group in the target compound, leading to lower solubility in polar solvents.

- The absence of hydrogen-bonding capability in the methyl analog results in weaker intermolecular interactions, as evidenced by its lower predicted melting point (81–83°C vs. expected higher values for the hydroxylated compound).

Ethyl 7-Bromo-3-(3-Hydroxypropyl)-1H-Indole-2-Carboxylate

Comparison :

- The 3-hydroxypropyl substituent introduces additional flexibility and hydrophilicity compared to the rigid hydroxyl group. This may enhance solubility in aqueous media but reduce crystallinity due to conformational freedom.

Bromine Positional Isomers

Ethyl 5-Bromo-1H-Indole-2-Carboxylate (CAS 16732-70-0)

- Similarity Score : 0.87

Comparison : - Position 7 bromination may sterically hinder interactions at the indole core compared to position 4.

Ethyl 4-Bromo-1H-Indole-2-Carboxylate (CAS 103858-52-2)

Functional Group Modifications

5-Bromo-7-Fluoro-N-Methyl-N-Phenylindole-2-Carboxamide (Compound 63b)

- Molecular Formula : C₁₆H₁₂BrFN₂O

- Key Feature : Replaces the ethyl ester with a carboxamide group and adds a fluorine atom .

Comparison :

3-Bromoindole-2-Carboxylic Acid (CAS 28737-33-9)

Hydrogen Bonding and Crystallization

The 3-hydroxy group in the target compound enables strong hydrogen-bonding networks, as described in graph set analyses of molecular crystals . This contrasts with methyl or alkyl-substituted analogs (e.g., CAS 16381-41-2), which exhibit weaker intermolecular forces and lower melting points .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound (CAS) | Molecular Weight | Substituent (Position 3) | Melting Point (°C) | pKa (Predicted) |

|---|---|---|---|---|

| 153501-30-5 (Target) | 284.11 | -OH | Not reported | ~10–12* |

| 16381-41-2 (3-Methyl) | 282.13 | -CH₃ | 81–83 | 13.65 |

| 16732-69-7 (7-Bromo, no -OH) | 268.10 | -H | Not reported | >14 |

*Estimated based on phenolic hydroxyl acidity.

Biological Activity

Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H12BrNO4

- Molecular Weight : Approximately 300.13 g/mol

The presence of the bromine atom at the seventh position and the hydroxy group at the third position of the indole ring are pivotal for its biological activity, influencing its interaction with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

Antiviral Properties

Research indicates that this compound has potential antiviral effects, particularly against the hepatitis B virus. Its mechanism may involve interference with viral replication processes, making it a candidate for further antiviral drug development.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, which can be attributed to its ability to modulate inflammatory pathways. This activity is particularly relevant in conditions characterized by chronic inflammation.

Anticancer Activity

Studies have shown that derivatives of indole compounds, including this compound, can inhibit cancer cell proliferation. The compound's structural features allow it to interact with key proteins involved in cell cycle regulation and apoptosis .

The biological activities of this compound are largely attributed to its ability to bind to specific biological targets:

- Mcl-1 Inhibition : Similar compounds have been shown to bind with high affinity to Mcl-1, a protein involved in cell survival. This interaction can lead to increased apoptosis in cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine at C7, Hydroxy at C3 | Antiviral, Anti-inflammatory, Anticancer |

| Ethyl 5-methoxy-7-bromo-indole-2-carboxylate | Methoxy at C5 | Anticancer properties |

| Ethyl 7-nitro-indole-2-carboxylic acid | Nitro group at C7 | Allosteric inhibition of metabolic enzymes |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiviral Study : A study conducted on its antiviral properties revealed that it could inhibit hepatitis B virus replication in vitro, suggesting a potential therapeutic role in viral infections.

- Cancer Cell Line Evaluation : Research involving various cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to control groups, indicating promising anticancer potential .

- Inflammation Model : In animal models of inflammation, this compound showed a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.